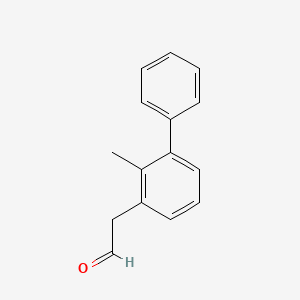

Impurity A of Bifenthrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bifenthrin is a widely used insecticide that belongs to the pyrethroid family. It is used to control a variety of pests in agriculture, forestry, and public health. However, Bifenthrin contains several impurities, including Impurity A, which has been a topic of concern in recent years. Impurity A of Bifenthrin is a potential carcinogen, and its presence in Bifenthrin formulations raises questions about the safety of its use.

Aplicaciones Científicas De Investigación

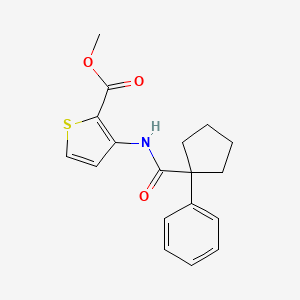

Identification and Characterization of Impurities in Bifenthrin The identification and characterization of impurities in bifenthrin, an agrochemical insecticide, were achieved through various analytical methods. Impurity A of bifenthrin was detected and characterized using HPLC-DAD and GC/MS methods. The study revealed three impurities, with Impurity A being further confirmed by synthesizing an authentic sample and analyzing it through NMR and GC/MS data. This research emphasizes the importance of understanding impurities in agrochemicals for quality control and environmental safety Jyoti Kannoujia, P. Bangalore, S. Kantevari, Prabhakar Sripadi, 2020.

Dissipation Behavior and Environmental Fate Investigations into the dissipation behavior of bifenthrin residues in tea plants and its brew provide insights into the environmental fate of this insecticide. This study developed a rapid analytical method for quantifying bifenthrin and studied its degradation under different seasonal conditions. The findings suggest a waiting period for safe harvesting post-application, highlighting the environmental dynamics of bifenthrin usage D. K. Tewary, Vipin Kumar, S. D. Ravindranath, A. Shanker, 2005.

Microbial Detoxification and Soil Treatment A novel yeast strain, identified as Candida pelliculosa, demonstrated high efficacy in degrading bifenthrin under various conditions. This strain utilized bifenthrin as a sole carbon source and showed potential for remediating bifenthrin-contaminated soils. This research opens new pathways for bioremediation techniques in addressing pesticide contamination in the environment Shaohua Chen, Jianjun Luo, M. Hu, P. Geng, Yanbo Zhang, 2012.

Developmental Toxicity in Aquatic Life Studies on the developmental toxicity of bifenthrin in zebrafish embryos and juveniles have shown that exposure to sublethal concentrations of bifenthrin can lead to significant developmental abnormalities, such as curved body axis and pericardial edema. This research contributes to understanding the impact of bifenthrin on aquatic ecosystems and the importance of monitoring and regulating pesticide concentrations to protect aquatic life Meiqing Jin, Xiaofeng Zhang, Lijun Wang, Changjiang Huang, Ying Zhang, Mei-rong Zhao, 2009.

Propiedades

IUPAC Name |

2-(2-methyl-3-phenylphenyl)acetaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-12-13(10-11-16)8-5-9-15(12)14-6-3-2-4-7-14/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJJCTDJGALULH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)CC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Impurity A of Bifenthrin | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2682493.png)

![1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2682497.png)

![N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B2682501.png)

![N-[2-(5-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2682507.png)

![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2682511.png)